molecular formula C23H26N2O3 B11003664 N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide

Cat. No.: B11003664
M. Wt: 378.5 g/mol
InChI Key: HGUNEKUQNKTQEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide is a synthetic small molecule featuring a distinct molecular architecture that combines an indole carboxamide core with a tetrahydropyran scaffold. This structure is of significant interest in medicinal chemistry and chemical biology research. The indole moiety is a privileged scaffold in drug discovery, known for its ability to interact with diverse biological targets. Numerous FDA-approved anticancer drugs contain the indole ring system, and research shows that substitutions at the indole nitrogen and the C-2, C-3 atoms can be strategically utilized to modulate biological activity and overcome challenges like drug resistance and toxicity . The specific incorporation of a tetrahydropyran ring linked to a methoxyphenyl group, as seen in this compound's structure, is a feature present in other bioactive molecules reported in scientific literature. This molecular framework is often explored for its favorable physicochemical properties and potential as a kinase inhibitor or modulator of other enzyme classes . Furthermore, heterocyclic compounds containing indole and pyran subunits are frequently investigated for a broad spectrum of biological activities, including potential antiviral and anticancer effects, making them valuable probes for interrogating cellular pathways . This product is provided as a high-purity chemical entity for research applications exclusively. It is intended for use in non-clinical investigations, such as in vitro assay development, high-throughput screening campaigns, structure-activity relationship (SAR) studies, and target identification. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C23H26N2O3

Molecular Weight

378.5 g/mol

IUPAC Name

N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-1-methylindole-4-carboxamide

InChI

InChI=1S/C23H26N2O3/c1-25-13-10-19-20(4-3-5-21(19)25)22(26)24-16-23(11-14-28-15-12-23)17-6-8-18(27-2)9-7-17/h3-10,13H,11-12,14-16H2,1-2H3,(H,24,26)

InChI Key

HGUNEKUQNKTQEX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The tetrahydropyran moiety can be introduced through a series of reactions involving the appropriate starting materials and reagents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a phenol, while reduction of the carboxamide would yield an amine .

Mechanism of Action

The mechanism of action of N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, potentially modulating their activity. The compound may also interfere with cellular processes by binding to enzymes or other proteins, thereby affecting their function .

Comparison with Similar Compounds

Structural Analogues with Tetrahydro-2H-Pyran Cores

Compound A : N-[4-[[[[Tetrahydro-4-(4-methoxyphenyl)-2H-pyran-4-yl]methyl]amino]carbonyl]phenyl]-2-furancarboxamide
  • Molecular Formula : C25H26N2O5
  • Molecular Weight : 434.48 g/mol .
  • Key Differences: Replaces the 1-methylindole group with a 2-furancarboxamide linked to a phenyl ring.
Compound B : 4-(4-Methoxyphenyl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)tetrahydro-2H-pyran-4-carboxamide
  • Molecular Formula : C26H32N2O5S
  • Key Features: Retains the 4-methoxyphenyl-tetrahydro-2H-pyran core but substitutes the indole-carboxamide with a tetrahydroisoquinoline-sulfonamide group. The sulfonamide moiety enhances hydrogen-bonding capacity, while the isoquinoline adds bulk and rigidity .
Compound C : 4-((4,6-Dimethylpyrimidin-2-yl)amino)-N-((4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)benzamide
  • Molecular Formula : C26H30N4O3
  • Molecular Weight : 446.5 g/mol .
  • Key Differences : Replaces the indole with a benzamide-pyrimidine hybrid. The pyrimidine group may enhance interactions with kinases or nucleotide-binding proteins due to its planar, electron-deficient nature.

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Property Comparison
Compound Core Structure Substituent Modifications Molecular Weight (g/mol) Key Functional Groups
Target Compound Tetrahydro-2H-pyran 4-Methoxyphenyl + 1-methylindole-4-carboxamide 408.5 Methoxy, indole, carboxamide
Compound A Tetrahydro-2H-pyran 4-Methoxyphenyl + 2-furancarboxamide 434.48 Methoxy, furan, carboxamide
Compound B Tetrahydro-2H-pyran 4-Methoxyphenyl + tetrahydroisoquinoline-sulfonamide 476.6 (est.) Methoxy, sulfonamide, isoquinoline
Compound C Tetrahydro-2H-pyran 4-Methoxyphenyl + benzamide-pyrimidine 446.5 Methoxy, pyrimidine, benzamide
Bioactivity Insights :
  • Indole vs. In contrast, pyrimidine derivatives (Compound C) may favor nucleotide-like targets .
  • Sulfonamide vs. Carboxamide : Compound B’s sulfonamide group could improve solubility and metabolic stability compared to carboxamides, though at the cost of increased molecular weight .

Biological Activity

N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide, also referred to as JW 55, is a compound of interest due to its potential biological activities, particularly in the context of anti-tuberculosis and anticancer properties. Its structural components suggest a complex interaction with biological systems, making it a candidate for further pharmacological evaluation.

  • Molecular Formula : C25H26N2O5
  • Molecular Weight : 434.48 g/mol
  • CAS Number : 664993-53-7

Antimicrobial Activity

Recent studies have shown that compounds structurally related to JW 55 exhibit varying degrees of activity against Mycobacterium tuberculosis. For instance, analogs with similar phenyl and tetrahydropyran structures demonstrated modest activity with minimum inhibitory concentrations (MIC) ranging from 21 µM to lower values depending on the specific modifications made to the structure . The presence of the tetrahydropyran moiety appears critical for maintaining activity, while substitutions at other positions can either enhance or diminish efficacy.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies indicated that derivatives containing the indole and carboxamide functionalities showed significant cytotoxic effects against various cancer cell lines. For example, certain analogs demonstrated IC50 values less than 10 µM, indicating potent activity . The mechanism of action is thought to involve interference with cellular proliferation pathways, possibly through apoptosis induction.

Case Study 1: Antitubercular Screening

In a systematic screening of novel chemical entities for antitubercular activity, compounds similar to JW 55 were tested against drug-resistant strains of Mycobacterium tuberculosis. The study revealed that modifications in the tetrahydropyran ring significantly affected the overall biological activity. Compounds retaining the methoxyphenyl group exhibited enhanced potency compared to those lacking this feature .

Case Study 2: Cytotoxicity Assays

A series of cytotoxicity assays conducted on various cancer cell lines (e.g., A431 and HT29) demonstrated that compounds derived from JW 55 had IC50 values ranging from 1.61 µg/mL to 5 µg/mL. Notably, molecular dynamics simulations suggested that these compounds interact with key proteins involved in cell survival and apoptosis, further supporting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that:

  • Tetrahydropyran Ring : Essential for maintaining biological activity.
  • Indole Moiety : Contributes to anticancer properties; modifications can enhance potency.
  • Methoxyphenyl Group : Critical for antimicrobial activity; its presence correlates with lower MIC values.

Data Summary Table

Compound NameActivity TypeMIC/IC50 ValueReference
JW 55Antitubercular21 µM
Analog AAnticancer<10 µM
Analog BAnticancer5 µg/mL

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-1-methyl-1H-indole-4-carboxamide?

Methodology :

  • Key Steps : Begin with indole derivative preparation, followed by sequential introduction of methoxyphenyl and tetrahydropyran groups.
  • Critical Parameters : Use ethanol or dichloromethane as solvents, reflux conditions (80–120°C), and Lewis acid catalysts (e.g., AlCl₃) for cyclization .
  • Yield Optimization : Monitor intermediates via thin-layer chromatography (TLC) and optimize purification using column chromatography with gradient elution (hexane/ethyl acetate) .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and chromatographic techniques?

Methodology :

  • NMR Analysis : Assign peaks for the indole NH (δ 10–12 ppm), methoxyphenyl -OCH₃ (δ ~3.8 ppm), and tetrahydropyran protons (δ 1.5–4.0 ppm) .
  • Mass Spectrometry : Confirm molecular weight (≈393.5 g/mol) via high-resolution mass spectrometry (HRMS) with ESI+ ionization .
  • HPLC Purity : Use a C18 column (acetonitrile/water mobile phase) to verify ≥95% purity .

Q. What are the recommended protocols for assessing solubility and stability in biological assays?

Methodology :

  • Solubility Screening : Test in DMSO (stock solutions) and dilute into PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation .
  • Stability Studies : Incubate at 37°C in PBS (pH 7.4) and analyze degradation products via LC-MS over 24–72 hours .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assay systems?

Methodology :

  • Statistical Design of Experiments (DoE) : Use factorial designs to identify confounding variables (e.g., pH, temperature) .
  • Dose-Response Reproducibility : Validate activity in orthogonal assays (e.g., enzymatic vs. cell-based) and apply ANOVA to assess significance .

Q. What computational strategies are effective for predicting the compound’s mechanism of action?

Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with serotonin receptors (5-HT family) or kinases, leveraging structural analogs .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability with putative targets .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace methoxy with halogens) and compare bioactivity via IC₅₀ values .
  • QSAR Modeling : Train models with RDKit descriptors and Random Forest algorithms to predict activity against cancer cell lines .

Q. What experimental approaches address challenges in synthesizing enantiomerically pure forms?

Methodology :

  • Chiral Chromatography : Use Chiralpak AD-H columns (heptane/ethanol) to resolve enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps .

Q. How can researchers mitigate batch-to-batch variability in large-scale synthesis?

Methodology :

  • Process Analytical Technology (PAT) : Implement inline FTIR to monitor reaction progression .
  • Quality-by-Design (QbD) : Define critical quality attributes (CQAs) and control parameters (e.g., stirring rate, cooling gradients) .

Methodological and Collaborative Questions

Q. What interdisciplinary frameworks enhance research on this compound’s therapeutic potential?

Methodology :

  • Chemoinformatics Collaboration : Share structural data via platforms like PubChem or ChEMBL to crowdsource bioactivity hypotheses .
  • CRDC Classification : Align with Reaction Fundamentals and Reactor Design (RDF2050112) for process optimization .

Q. How can researchers ensure reproducibility of pharmacological data across labs?

Methodology :

  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays (e.g., MTT) and share raw data via Zenodo .
  • Blinded Studies : Use third-party vendors for compound aliquots to eliminate bias .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.